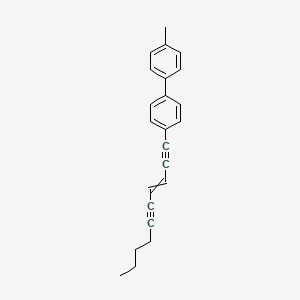
4-(Dec-3-ene-1,5-diyn-1-yl)-4'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl is a chemical compound known for its unique structure and properties. This compound features a biphenyl core with a dec-3-ene-1,5-diyn-1-yl substituent and a methyl group. The presence of the conjugated diynyl group and the biphenyl structure imparts interesting chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl typically involves the coupling of a biphenyl derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the biphenyl rings.
Applications De Recherche Scientifique
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated diynyl group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 2-(Dec-3-ene-1,5-diyn-1-yl)aniline
- 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene
Uniqueness
4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl is unique due to its biphenyl core and the specific positioning of the dec-3-ene-1,5-diyn-1-yl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
823228-33-7 |
|---|---|
Formule moléculaire |
C23H22 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-dec-3-en-1,5-diynyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C23H22/c1-3-4-5-6-7-8-9-10-11-21-14-18-23(19-15-21)22-16-12-20(2)13-17-22/h8-9,12-19H,3-5H2,1-2H3 |
Clé InChI |
BALRCOABDCJTNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)

![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)

![4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one](/img/structure/B14205000.png)

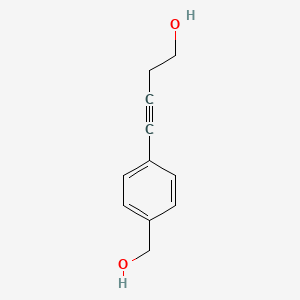
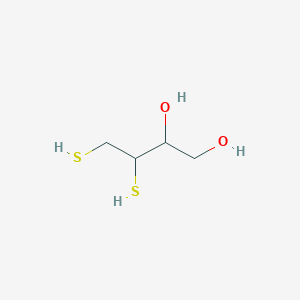
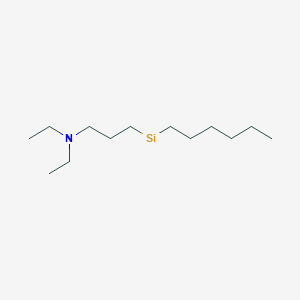
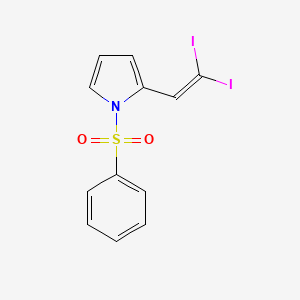
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
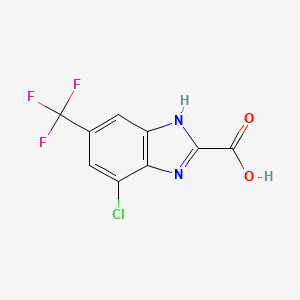
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)

